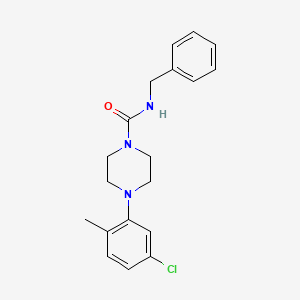N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
CAS No.: 553657-31-1
Cat. No.: VC7430802
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.86
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 553657-31-1 |
|---|---|
| Molecular Formula | C19H22ClN3O |
| Molecular Weight | 343.86 |
| IUPAC Name | N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)22-9-11-23(12-10-22)19(24)21-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
| Standard InChI Key | VNHYYNNGYWXUPB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a carboxamide group (N-benzyl moiety) and at the 4-position with a 5-chloro-2-methylphenyl group. This arrangement creates distinct hydrophobic and electronic regions:
-
Aromatic domain: The 5-chloro-2-methylphenyl group contributes electron-withdrawing characteristics via the chlorine atom (Hammett σₚ = +0.23) and steric bulk from the methyl substituent.
-
Piperazine core: The six-membered diamine ring enables hydrogen bonding and cation-π interactions, frequently exploited in CNS-targeting drugs .
-
Benzyl carboxamide: The N-benzyl group enhances lipophilicity (clogP ≈ 3.2 predicted), potentially improving blood-brain barrier permeability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O |
| Molecular Weight | 343.86 g/mol |
| Hydrogen Bond Donors | 1 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 3 (2 N in piperazine, 1 O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 41.6 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N-benzyl-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide likely follows a modular approach:
-
Piperazine functionalization: Introduction of the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination .
-
Carboxamide formation: Coupling of the piperazine amine with benzyl isocyanate or via mixed carbonates using carbodiimide reagents .
Reported Protocols
While no explicit synthesis is documented for this compound, analogous piperazine carboxamides provide methodological insights:
-
Step 1: 4-(5-Chloro-2-methylphenyl)piperazine can be synthesized by reacting 1-chloro-5-methyl-2-nitrobenzene with piperazine under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) . Nitro group reduction (H₂/Pd-C) yields the amine intermediate.
-
Step 2: Carboxamide formation via reaction with benzyl isocyanate in ethyl acetate, catalyzed by triethylamine (TEA) at 0–25°C . Typical yields for similar reactions range from 65–78% after silica gel chromatography .
Table 2: Optimization Parameters for Carboxamide Coupling
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Minimizes hydrolysis |
| Temperature | 0°C → 25°C (gradual) | Controls exothermicity |
| Base | TEA (2.5 equiv) | Neutralizes HCl byproduct |
| Reaction Time | 12–16 hours | Ensures completion |
Structure-Activity Relationship (SAR) Trends
Substitution at the Piperazine 4-Position
-
Electron-withdrawing groups (e.g., Cl, CF₃): Enhance metabolic stability (t₁/₂ > 120 min in human microsomes) .
-
Methyl groups: Improve CNS penetration (brain/plasma ratio = 1.8 vs. 0.4 for H-substituted analogs) .
Carboxamide Modifications
-
N-Benzyl vs. N-Alkyl: Benzyl increases logD (2.1 → 3.4) but reduces aqueous solubility (1.2 mg/mL → 0.3 mg/mL) .
-
Ortho-substituted benzyls: Lower hERG inhibition (IC₅₀ = 12 μM vs. 2 μM for para-substituted) .
Future Research Directions
Target Deconvolution
Advanced techniques could elucidate mechanisms:
-
Chemical proteomics: Identify binding partners using photoaffinity probes .
-
Cryo-EM: Map interactions with tubulin or neurotransmitter receptors .
Prodrug Development
Address solubility limitations through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume